4-Cyanobenzo[d]oxazole-2-carboxylic acid
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Overview
Description
4-Cyanobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with a cyano group at the 4-position and a carboxylic acid group at the 2-position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a suitable nitrile, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyanobenzo[d]oxazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyano and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield a variety of substituted oxazole compounds .
Scientific Research Applications
4-Cyanobenzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyanobenzo[d]oxazole-2-carboxylic acid include other oxazole derivatives such as:
- 4-Oxazolecarboxylic acid
- 2,5-Disubstituted oxazole-4-carboxylic acids
- Benzoxazole derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a cyano group and a carboxylic acid group allows for a diverse range of chemical modifications and applications .
Properties
Molecular Formula |
C9H4N2O3 |
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Molecular Weight |
188.14 g/mol |
IUPAC Name |
4-cyano-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4N2O3/c10-4-5-2-1-3-6-7(5)11-8(14-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
MTPKVHSBQFTOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C#N |
Origin of Product |
United States |
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